molecular formula C23H25N3O4S2 B11414626 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide

1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11414626
M. Wt: 471.6 g/mol
InChI Key: ONNOEZDQFDKGGL-ZHACJKMWSA-N
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Description

1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a combination of oxazole, thiophene, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxazole and thiophene rings, followed by their coupling with the piperidine and sulfonyl groups. Typical reagents might include:

    Oxazole formation: Using reagents like acetic anhydride and amines.

    Thiophene synthesis: Employing sulfur sources and appropriate carbonyl compounds.

    Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the thiophene ring.

    Reduction: Reduction reactions could target the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products would depend on the specific reactions but could include modified versions of the original compound with different functional groups.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural complexity.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or cell membranes, with pathways involving inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.

    Thiazole derivatives: Used in various medicinal applications.

    Piperidine derivatives: Common in pharmaceuticals for their biological activity.

Uniqueness

The uniqueness of 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(3-methylphenyl)-1-[[3-methyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H25N3O4S2/c1-16-6-3-8-19(14-16)24-23(27)18-7-4-12-26(15-18)32(28,29)22-17(2)25-30-21(22)11-10-20-9-5-13-31-20/h3,5-6,8-11,13-14,18H,4,7,12,15H2,1-2H3,(H,24,27)/b11-10+

InChI Key

ONNOEZDQFDKGGL-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=CC=CS4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=CC=CS4

Origin of Product

United States

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